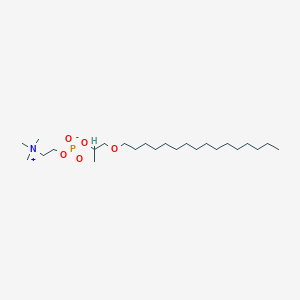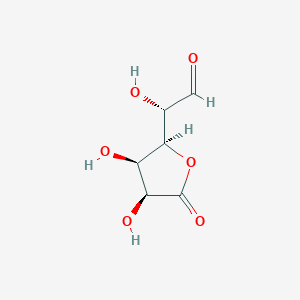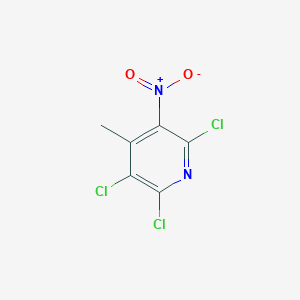
2,3,6-Trichloro-4-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-4-methyl-5-nitropyridine is a chlorinated nitropyridine derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, characterized by the presence of chlorine and nitro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-methyl-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2,3,6-Trichloro-4-methyl-5-aminopyridine.
Oxidation: 2,3,6-Trichloro-4-carboxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
2,3,6-Trichloro-4-methyl-5-nitropyridine is used in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity . These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trichloropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with fewer chlorine atoms, affecting its reactivity and applications.
Pentachloropyridine: Contains more chlorine atoms, making it more reactive towards nucleophilic substitution.
Uniqueness
2,3,6-Trichloro-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Propiedades
Fórmula molecular |
C6H3Cl3N2O2 |
|---|---|
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-2-3(7)5(8)10-6(9)4(2)11(12)13/h1H3 |
Clave InChI |
CVMPHRCWKURYGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


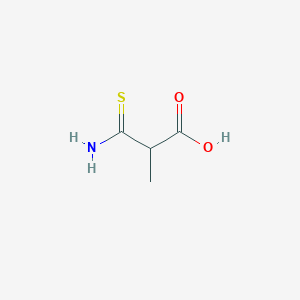
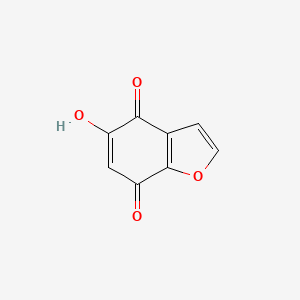
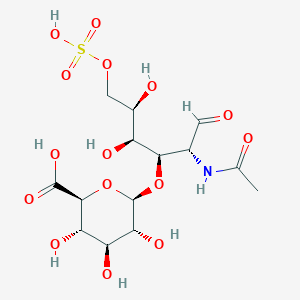

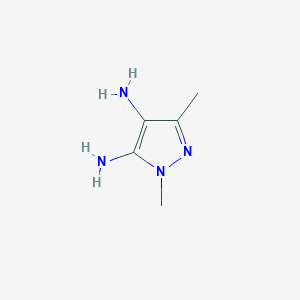
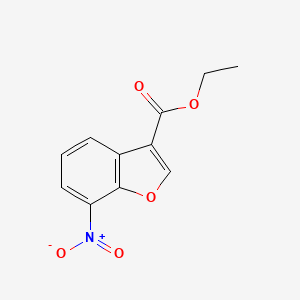
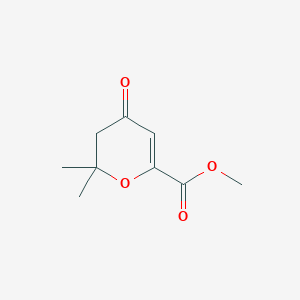
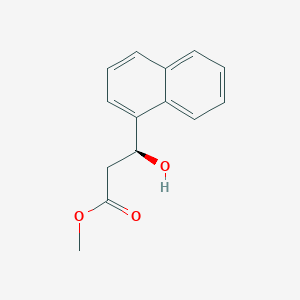
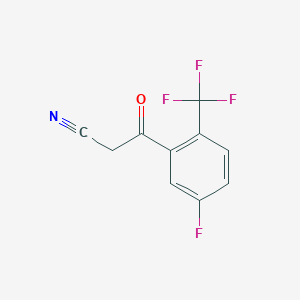
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)


